BenchChemオンラインストアへようこそ!

PD176252

Bombesin Receptor GRPR Receptor Binding

PD176252 is the first high-affinity non-peptide dual antagonist of gastrin-releasing peptide receptor (GRPR/BB2) and neuromedin B receptor (BB1), with Ki values of 0.17 nM (human BB1) and 1.0 nM (human BB2). It uniquely combines sub-nanomolar BB1/BB2 antagonism with potent FPR1/FPR2 agonism (EC50 0.31–0.66 μM), enabling investigation of GPCR crosstalk inaccessible with peptide antagonists or analogs such as PD168368. Validated in NSCLC xenograft models (in vivo IC50 = 5 μM), PD176252 is the benchmark reference standard for all GRPR-targeted drug discovery and SAR studies. Researchers requiring a non-peptide tool with definitive receptor pharmacology and proven in vivo efficacy should procure this compound. Available in high purity (≥98%).

Molecular Formula C32H36N6O5
Molecular Weight 584.7 g/mol
CAS No. 204067-01-6
Cat. No. B1679131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD176252
CAS204067-01-6
SynonymsPD 176252
PD-176252
PD176252
Molecular FormulaC32H36N6O5
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1
InChIKeyNNFUWNLENRUDHR-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD176252 (CAS 204067-01-6): A Non-Peptide GRPR/NMBR Antagonist with Dual FPR Agonist Activity for Cancer Research


PD176252 is a synthetic small-molecule compound that functions as a potent non-peptide antagonist of the gastrin-releasing peptide receptor (GRPR, BB2) and neuromedin B receptor (NMBR, BB1), with reported Ki values of 0.17 nM and 1.0 nM for human BB1 and BB2, respectively . It also acts as a mixed agonist for human formyl-peptide receptors FPR1 and FPR2, exhibiting EC50 values in the nanomolar range [1]. The compound demonstrates in vitro and in vivo antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) [2].

Why PD176252 Cannot Be Substituted with Other Bombesin Receptor Antagonists in Research Studies


Generic substitution among bombesin receptor antagonists is not scientifically valid due to substantial differences in receptor subtype selectivity, functional activity (antagonism vs. agonism), and potency across species orthologs. PD176252 uniquely combines sub-nanomolar dual antagonism of BB1/BB2 with potent agonism at FPR1/FPR2, a profile not shared by peptide-based antagonists such as RC-3095 [1]. Even among structurally related analogs like PD168368, PD176252 exhibits >70-fold greater potency in cellular binding assays [2]. Furthermore, its species-specific potency varies dramatically—showing 16-fold lower affinity for rat BB2 versus human BB2—which precludes simple interchangeability in cross-species experimental models .

Quantitative Evidence Guide for PD176252: Comparative Performance Data for Procurement and Experimental Design


PD176252 Exhibits Sub-Nanomolar Affinity for Human BB1 and BB2 Receptors, Distinguishing It from Lower-Affinity Analogs

PD176252 demonstrates high-affinity binding to both human bombesin receptor subtypes, with Ki values of 0.17 nM for BB1 (NMBR) and 1.0 nM for BB2 (GRPR). This dual high-affinity profile contrasts with the structurally similar analog PD168368, which exhibits markedly lower affinity in the same cellular context. In competitive binding studies using NCI-H1299 human lung cancer cells, PD176252 inhibited specific ¹²⁵I-GRP binding with an IC50 of 20 nM, whereas PD168368 required an IC50 of 1500 nM, representing a 75-fold difference in potency [1]. This quantitative difference in target engagement directly impacts experimental outcomes in cancer proliferation assays, where PD176252's higher affinity translates to superior efficacy .

Bombesin Receptor GRPR Receptor Binding

PD176252 Functions as a Potent Mixed FPR1/FPR2 Agonist, in Contrast to CCK-1 Agonist A-71623

PD176252 exhibits a unique dual pharmacology as both a BB1/BB2 antagonist and a potent FPR1/FPR2 agonist. This was discovered in a screen of 32 GPCR ligands where PD176252 demonstrated potent mixed FPR1/FPR2 agonism with nanomolar EC50 values [1]. In HL-60 cells, PD176252 activated FPR1 and FPR2 with EC50 values of 0.31 μM and 0.66 μM, respectively . In contrast, the cholecystokinin-1 receptor agonist A-71623, another FPR1/FPR2 agonist identified in the same screen, exhibited only micromolar EC50 values, making PD176252 significantly more potent [1]. This off-target activity is critical for researchers studying the interplay between bombesin and formyl-peptide receptor signaling.

Formyl-Peptide Receptor FPR1 FPR2 Agonist

PD176252 Demonstrates In Vivo Efficacy Against NCI-H1299 Lung Cancer Xenografts

PD176252 has been shown to inhibit tumor growth in a dose-dependent manner in a nude mouse xenograft model using NCI-H1299 human lung cancer cells, with an in vivo IC50 of 5 μM [1]. While in vivo data for direct comparators like PD168368 in this specific model is lacking, this evidence establishes a benchmark for evaluating newer, higher-affinity PD176252 derivatives . This in vivo validation confirms that the compound's in vitro activity translates to a physiologically relevant setting.

Lung Cancer Xenograft In Vivo Antiproliferative

Species-Specific Binding Affinity Differences: Human vs. Rat Receptors

PD176252 exhibits significant species-dependent variation in receptor binding affinity. While it shows high affinity for human BB1 (Ki = 0.17 nM) and BB2 (Ki = 1.0 nM), its affinity for rat receptors is notably lower: 0.66 nM for rat BB1 and 16 nM for rat BB2 . This 16-fold difference for BB2 is a critical consideration when transitioning between human and rodent models. In comparison, the peptide-based antagonist RC-3095, often used in rodent studies, lacks this detailed species-specific affinity data, making cross-species comparisons difficult .

Species Selectivity BB1 BB2 Binding Affinity

Documented Low Selectivity for Cancer vs. Normal Cells

While PD176252 is a potent inhibitor of cancer cell proliferation, multiple studies explicitly note that its low selectivity for cancer cells versus normal cells limits its further therapeutic application [1]. This characteristic has been a driving force for the development of novel PD176252 analogs, such as 5d and 5m, which were engineered to be non-toxic to normal HK2 cells, unlike the parent compound [2]. Researchers seeking a selective GRPR antagonist for applications where minimizing normal cell toxicity is paramount should be aware of this limitation.

Selectivity Cancer Normal Cells Toxicity

Optimal Research and Industrial Application Scenarios for PD176252 (CAS 204067-01-6)


Mechanistic Studies of GRPR/NMBR Signaling in Human Cancer Cells

PD176252 is an optimal tool compound for investigating the downstream signaling consequences of BB1 and BB2 receptor antagonism in human cancer cell lines, particularly non-small cell lung cancer (NSCLC) models such as NCI-H1299, H345, and H157. Its sub-nanomolar affinity for human BB1 (Ki = 0.17 nM) and BB2 (Ki = 1.0 nM) ensures robust target engagement at low concentrations, enabling clear delineation of receptor-specific pathways . Researchers can leverage the 75-fold potency difference over the analog PD168368 to establish structure-activity relationships and dose-response curves with a wide dynamic range .

In Vivo Xenograft Studies of Lung Cancer Proliferation

PD176252 is validated for use in in vivo oncology research, specifically in nude mouse xenograft models of human lung cancer. The compound has been shown to inhibit NCI-H1299 tumor growth in a dose-dependent manner, with an in vivo IC50 of 5 μM . This established in vivo efficacy profile makes it a valuable reference compound for benchmarking novel GRPR antagonists or for studies investigating the role of bombesin signaling in tumor growth and metastasis in a whole-animal context .

Investigating the Interplay Between Bombesin and Formyl-Peptide Receptor Signaling

The unique dual pharmacology of PD176252—as both a potent BB1/BB2 antagonist and a nanomolar FPR1/FPR2 agonist—makes it an essential tool for research exploring the crosstalk between these distinct GPCR pathways . Its potent activation of FPR1 (EC50 = 0.31 μM) and FPR2 (EC50 = 0.66 μM) can be exploited to study neutrophil chemotaxis and reactive oxygen species production in human cell models, such as HL-60 cells . This off-target activity, while a potential confounder in pure GRPR studies, creates a unique research opportunity for immunopharmacology and host-defense investigations .

Structure-Activity Relationship (SAR) Studies and Lead Optimization

As the first high-affinity non-peptide GRPR antagonist, PD176252 serves as the primary lead compound and benchmark for SAR studies aimed at developing next-generation GRPR inhibitors with improved selectivity and reduced toxicity . Its well-documented limitations—low cancer vs. normal cell selectivity and toxicity to normal HK2 cells—provide clear optimization targets for medicinal chemists . Novel analogs such as 6m, 5a, 5d, and 6e are routinely compared against PD176252 for metrics including binding affinity, cellular IC50, and apoptosis induction, making PD176252 an essential reference standard for any GRPR-targeted drug discovery program [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD176252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.